

A Comparative Analysis of Non-Detergent Sulfobetaines for Enhanced Protein Refolding

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Compound of Interest

Compound Name: NDSB-211

Cat. No.: B013948

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For researchers, scientists, and drug development professionals seeking to optimize protein refolding processes, non-detergent sulfobetaines (NDSBs) present a compelling class of chemical chaperones. These zwitterionic compounds have demonstrated significant efficacy in preventing protein aggregation and improving the yield of biologically active proteins from inclusion bodies or denatured states. This guide provides an objective comparison of the performance of various NDSBs, supported by experimental data, to facilitate the selection of the most suitable agent for your specific application.

Non-detergent sulfobetaines are small, amphiphilic molecules that do not form micelles, a key distinction from traditional detergents.^[1] This property allows for their use at high concentrations without denaturing the target protein.^[2] The primary mechanism by which NDSBs aid in protein refolding is by preventing the aggregation of folding intermediates.^[3] They are thought to interact with exposed hydrophobic regions on the protein surface, shielding them from intermolecular interactions that lead to the formation of insoluble aggregates.^[4]

Performance Comparison of NDSBs in Protein Refolding

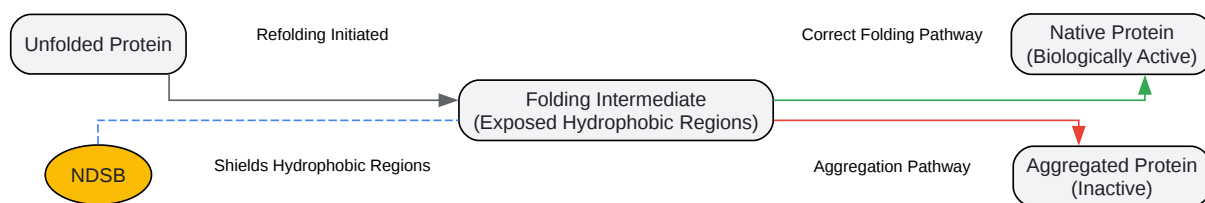
The effectiveness of NDSBs in protein refolding can vary significantly depending on their chemical structure and the specific protein being refolded. NDSBs containing aromatic moieties, such as NDSB-201 and NDSB-256, have shown particular promise due to their ability to engage in π - π stacking interactions with aromatic residues on the protein surface, providing an additional stabilizing force.^{[2][4]}

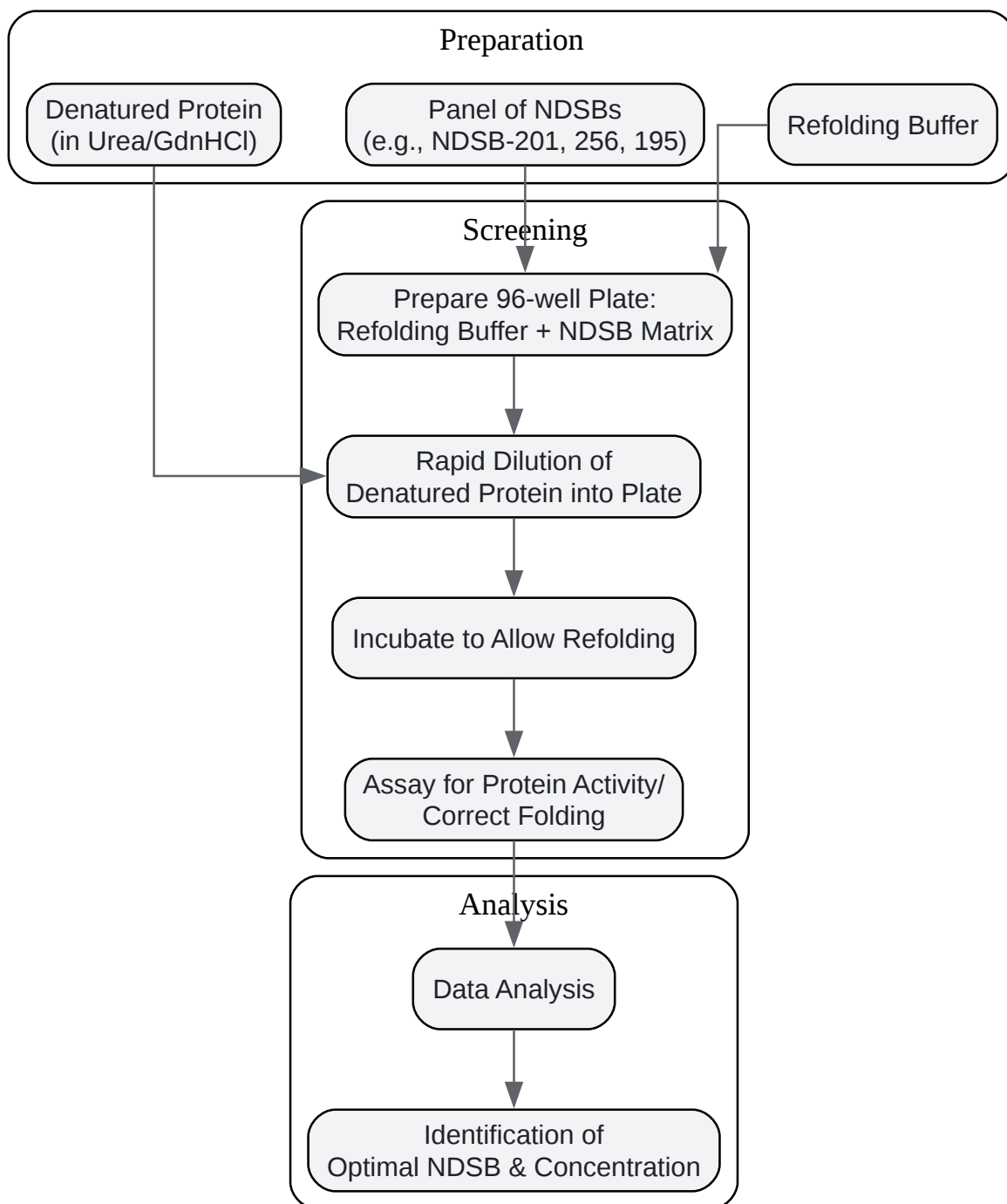
Below is a summary of quantitative data from studies comparing the performance of different NDSBs in the refolding of various proteins.

Non-Detergent Sulfobetaine (NDSB)	Protein	Refolding Yield/Activity Recovery	Reference
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate)	Type II TGF- β receptor extracellular domain (TBRII-ECD)	Up to 3-fold increase in active protein compared to no additive.	[4][5]
Cdc25A	Showned positive synergistic interaction with BMC, leading to soluble, crystalline protein.	[6]	
NDSB-256 (3-(N,N-Dimethylbenzylammonio)propanesulfonate)	Tryptophan Synthase β 2 subunit	Achieved 97% and 100% refolding yield in combination with other optimized conditions.	[7]
Type II TGF- β receptor extracellular domain (TBRII-ECD)	Comparable, though slightly lower, efficacy to NDSB-201.	[4][5]	
Hen Egg Lysozyme	At 1 M, restored 30% of enzymatic activity.	[8]	
β -galactosidase	At 800 mM, restored 16% of enzymatic activity.	[8]	
NDSB-195 (3-(N,N-Dimethylmyristylammonio)propanesulfonate)	Lysozyme	Increased solubility up to 3-fold.	[4]
NDSB-221	Type II TGF- β receptor extracellular domain (TBRII-ECD)	Less effective than NDSB-201 and NDSB-256.	[4][5]

Mechanism of NDSB-Assisted Protein Refolding

The proposed mechanism for NDSB-assisted protein refolding involves the interaction of NDSBs with early folding intermediates, thereby preventing their aggregation and guiding them towards the native conformation.





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